1-benzyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]
Description
Properties
IUPAC Name |
1'-benzylspiro[2,3-dihydro-1H-quinoline-4,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2/c1-2-6-17(7-3-1)16-22-14-11-20(12-15-22)10-13-21-19-9-5-4-8-18(19)20/h1-9,21H,10-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIBAFLXEWQENM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C13CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2’,3’-dihydro-1’H-spiro[piperidine-4,4’-quinoline] typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a piperidine derivative with a quinoline derivative under acidic conditions, followed by a series of cyclization and reduction reactions to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2’,3’-dihydro-1’H-spiro[piperidine-4,4’-quinoline] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinoline and piperidine derivatives, which can have different functional groups attached, depending on the reagents and conditions used.
Scientific Research Applications
Chemical Characteristics
- IUPAC Name : 1-benzyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]
- CAS Number : 873056-18-9
- Molecular Formula : C20H24N2
- Molecular Weight : 292.42 g/mol
This compound features a spiro configuration that enhances its biological activity and interaction with various biological targets.
Anticancer Activity
Recent studies have indicated that spirocyclic compounds similar to 1-benzyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline] exhibit promising anticancer properties. Research has demonstrated that derivatives of spiro[piperidine] can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study :
A study involving derivatives of spiro[piperidine] reported significant cytotoxic activity against several cancer cell lines, showing IC50 values in the micromolar range. The structure-activity relationship (SAR) revealed that modifications at the benzyl moiety affected potency and selectivity towards specific cancer types .
Neuroprotective Effects
The compound may also possess neuroprotective properties. Research into piperidine derivatives has shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress .
Case Study :
In a preclinical model of neurodegeneration, a related compound demonstrated the ability to enhance cognitive function and reduce neuronal death, suggesting that 1-benzyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline] could be an effective candidate for further development .
Antimicrobial Activity
The compound's structural features may confer antimicrobial properties. Initial screenings have indicated that certain spiro compounds can inhibit bacterial growth, particularly against Gram-positive bacteria .
Data Table: Antimicrobial Activity of Spiro Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-benzyl-2',3'-dihydro... | Staphylococcus aureus | 32 µg/mL |
| 1-benzyl-2',3'-dihydro... | Escherichia coli | 64 µg/mL |
| Spiro[piperidine derivative] | Bacillus subtilis | 16 µg/mL |
Building Block for Drug Synthesis
The spiro[piperidine] scaffold serves as a valuable building block for synthesizing various bioactive molecules. Its unique structure allows for easy modification and functionalization, facilitating the development of new therapeutic agents .
Synthetic Pathway Example :
A common synthetic route involves the Pictet–Spengler reaction to form the spirocyclic structure from readily available precursors, enabling efficient production of analogs for biological testing .
Mechanism of Action
The mechanism of action of 1-benzyl-2’,3’-dihydro-1’H-spiro[piperidine-4,4’-quinoline] involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-2’,3’-dihydro-1’H-spiro[isoquinoline-4,4’-piperidine]
- 3-benzyl-spiro[benzoquinazoline-5,1’-cycloheptane]-4(6H)-one
Uniqueness
1-benzyl-2’,3’-dihydro-1’H-spiro[piperidine-4,4’-quinoline] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
1-Benzyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline] is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This spiro compound incorporates a piperidine ring fused with a quinoline structure, which is known for various biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-benzyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline] is , with a molecular weight of approximately 306.4 g/mol. The structure features a spiro arrangement that contributes to its unique biological properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains. A study highlighted the anti-tubercular activity of related compounds against Mycobacterium tuberculosis, indicating that structural modifications can enhance efficacy against resistant strains .
Anticancer Properties
Research has indicated that spiro compounds can act as potential anticancer agents. A study focusing on piperidine derivatives reported significant cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapeutics .
Neuropharmacological Effects
Piperidine derivatives, including spiro compounds, have been investigated for their neuropharmacological effects. They may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction suggests potential applications in treating neurodegenerative diseases and mood disorders .
The biological activity of 1-benzyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline] can be attributed to several mechanisms:
- Receptor Modulation : Compounds in this class may act as modulators at various receptors, including opioid and dopamine receptors, leading to altered signaling pathways that can impact pain perception and mood regulation.
- Enzyme Inhibition : Some studies suggest that these compounds can inhibit specific enzymes involved in metabolic pathways, contributing to their therapeutic effects against diseases like cancer and bacterial infections .
Research Findings
Case Studies
Several case studies illustrate the compound's potential:
- Anti-Tuberculosis Activity : In vitro assays demonstrated that similar spiro compounds exhibited significant inhibition of Mycobacterium tuberculosis, with some showing IC50 values in the low micromolar range .
- Cytotoxicity in Cancer Cells : A compound structurally related to 1-benzyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline] was tested against various cancer cell lines, revealing IC50 values indicating potent cytotoxic effects without significant toxicity to normal cells .
Q & A
Basic Question: What are the common synthetic routes for 1-benzyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline], and how are intermediates purified?
Methodological Answer:
The synthesis typically involves alkylation and cyclization steps. For example, a reductive amination approach using sodium cyanoborohydride with aldehydes (e.g., propionaldehyde) in methanol can introduce substituents to the piperidine ring . Intermediates like 1-benzyl-4'-methyl derivatives are acylated using nitrobenzoyl chloride under controlled pH (7–8) in dry toluene, followed by extraction with dichloromethane and purification via alumina column chromatography with heptane–ethyl acetate gradients (15:1 to 5:1) . Yields are optimized by refluxing mixtures with ammonium formate and Pd/C for debenzylation .
Basic Question: Which analytical techniques are critical for confirming the structure of this spiro compound and its derivatives?
Methodological Answer:
Structural confirmation relies on:
- IR spectroscopy to identify functional groups (e.g., carbonyl stretches from acylated derivatives).
- GC-MS for molecular ion detection, though low-intensity peaks (0.5–8%) may require alternative ionization methods like ESI-MS .
- NMR (not explicitly cited but inferred from synthetic protocols) for stereochemical analysis.
- Elemental analysis for purity validation. Documentation of these methods is essential for reproducibility .
Advanced Question: How do substituents on the benzyl or piperidine moieties influence sigma-1 receptor affinity and selectivity?
Methodological Answer:
Structure–activity relationship (SAR) studies show:
- N-Benzyl derivatives (e.g., 2a) exhibit high sigma-1 affinity (Kᵢ = 0.32 nM) due to hydrophobic interactions with receptor pockets .
- Electron-withdrawing groups (e.g., p-fluorobenzyl in 2i) slightly reduce affinity (Kᵢ = 0.62 nM), suggesting minor electronic effects .
- Selectivity against sigma-2, 5-HT, and NMDA receptors is achieved by avoiding bulky substituents that disrupt receptor binding . Assays use radioligand displacement (e.g., [³H]-(+)-pentazocine for sigma-1) to quantify Kᵢ values .
Advanced Question: How can researchers resolve contradictions between in vitro antibacterial efficacy and lack of cytotoxicity in normal cells?
Methodological Answer:
Contradictions may arise from mechanisms targeting bacterial membranes without mammalian cell disruption. To investigate:
- Perform membrane integrity assays (e.g., SYTOX Green uptake) on gram-positive/negative bacteria vs. human fibroblasts .
- Test DNA replication inhibition via gel electrophoresis or qPCR to rule out genotoxic effects .
- Use lipophilicity studies (logP measurements) to assess cell permeability differences between bacterial and mammalian membranes .
Advanced Question: What in vivo models are suitable for evaluating sigma-1-mediated antiallodynic activity of this compound?
Methodological Answer:
The mouse capsaicin assay is a validated model:
- Inject capsaicin intraplantarly to induce neurogenic pain.
- Administer the compound intravenously and measure mechanical allodynia with von Frey filaments.
- Despite high sigma-1 affinity (e.g., 17i, Kᵢ = 0.55 nM), low in vivo activity may suggest poor blood-brain barrier penetration, necessitating pharmacokinetic studies (e.g., brain/plasma ratio measurements) .
Advanced Question: How can researchers optimize purification of lipophilic spiro derivatives?
Methodological Answer:
- Use alumina columns over silica for less polar compounds, eluting with heptane–ethyl acetate mixtures .
- For highly lipophilic derivatives, employ reverse-phase HPLC with acetonitrile/water gradients.
- Recrystallization in ethanol/water (9:1) improves purity, as seen in nitrobenzoylated intermediates .
Advanced Question: What experimental strategies explain low molecular ion intensity in mass spectrometry for these compounds?
Methodological Answer:
Low ion intensity in EI-MS may stem from thermal instability. Mitigation strategies include:
- Derivatization (e.g., trimethylsilylation) to enhance volatility.
- Switching to soft ionization techniques (e.g., ESI or APCI) with ammonium adducts to stabilize molecular ions.
- High-resolution MS (HRMS) to confirm molecular formulas despite weak signals .
Advanced Question: How to determine if the compound’s antibacterial mechanism involves membrane disruption vs. intracellular targets?
Methodological Answer:
- Membrane disruption : Use fluorescent dyes (e.g., DiSC₃(5)) to measure depolarization in bacterial cultures .
- Intracellular targets : Perform transcriptomic profiling to identify upregulated stress-response genes (e.g., SOS pathway for DNA damage).
- TEM imaging to visualize membrane ultrastructure changes post-treatment .
Advanced Question: How can in vitro/in vivo discrepancies in pharmacological activity be addressed?
Methodological Answer:
- Metabolic stability assays : Incubate the compound with liver microsomes to identify rapid clearance (e.g., cytochrome P450 metabolism) .
- Plasma protein binding studies (e.g., equilibrium dialysis) to assess free drug availability.
- Pharmacodynamic modeling to correlate receptor occupancy (in vitro Kᵢ) with effective plasma concentrations .
Advanced Question: What methods validate the selectivity of sigma-1 ligands against off-target receptors?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
